molecular formula C8H10N2O2 B8074544 Methyl 5-amino-6-methylnicotinate

Methyl 5-amino-6-methylnicotinate

Cat. No. B8074544
M. Wt: 166.18 g/mol
InChI Key: PCCRBANAHKLKBU-UHFFFAOYSA-N
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Patent
US09073921B2

Procedure details

Methyl 2-chloro-6-methyl-5-nitronicotinate (step 1) (6.9 g, 29.9 mmol) was added to a suspension of ammonium formate (18.87 g, 299 mmol) and 10% Pd (Carbon) (0.522 g, 0.491 mmol) in MeOH (330 ml) and the mixture was heated at reflux for 3 hrs. After cooling to RT, the mixture was filtered through Celite® (filter material) and washed through with MeOH. The solvent was removed in vacuo and the crude product was triturated with EtOAc to give an orange solid. Purification by chromatography on silica eluting with 0-100% EtOAc in iso-hexane afforded the title product.
Name
Methyl 2-chloro-6-methyl-5-nitronicotinate
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
18.87 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
0.522 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([CH3:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([O-])=O.[NH4+]>CO.[Pd]>[NH2:13][C:9]1[C:10]([CH3:12])=[N:11][CH:2]=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Methyl 2-chloro-6-methyl-5-nitronicotinate
Quantity
6.9 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C(=N1)C)[N+](=O)[O-]
Name
Quantity
18.87 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
330 mL
Type
solvent
Smiles
CO
Name
Quantity
0.522 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite® (filter material)
WASH
Type
WASH
Details
washed through with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 0-100% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C(=O)OC)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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